molecular formula C19H23N3O5S2 B2900120 Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 941919-05-7

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2900120
CAS No.: 941919-05-7
M. Wt: 437.53
InChI Key: DTUSDXVHZNSEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate: is a complex organic compound characterized by its molecular formula C19H23N3O5S2 and molecular weight of 437.53

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of 1-tosylpiperidine-4-carboxylic acid. This intermediate is then reacted with thiazole-4-carboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound may be explored for its therapeutic potential, including its use as a lead compound in drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes.

Comparison with Similar Compounds

  • 1-Tosylpiperidine-4-carboxylic acid

  • Thiazole-4-carboxylic acid

  • Ethyl 2-(piperidine-4-carboxamido)thiazole-4-carboxylate

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-27-18(24)16-12-28-19(20-16)21-17(23)14-8-10-22(11-9-14)29(25,26)15-6-4-13(2)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSDXVHZNSEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.